molecular formula C8H14O3 B14553499 Propan-2-yl 5-oxopentanoate CAS No. 61720-58-9

Propan-2-yl 5-oxopentanoate

Cat. No.: B14553499
CAS No.: 61720-58-9
M. Wt: 158.19 g/mol
InChI Key: QJXPVSVXECBALX-UHFFFAOYSA-N
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Description

Propan-2-yl 5-oxopentanoate is an organic compound with the molecular formula C8H14O3 It is an ester derived from the reaction between isopropanol and 5-oxopentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 5-oxopentanoate can be synthesized through esterification. The typical synthetic route involves the reaction of 5-oxopentanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-oxopentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 5-oxopentanoic acid and isopropanol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The ester can undergo oxidation to form carboxylic acids or other oxidized products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Hydrolysis: 5-oxopentanoic acid and isopropanol.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Propan-2-yl 5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 5-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 5-oxopentanoic acid and isopropanol. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-oxopentanoic acid: The parent acid of propan-2-yl 5-oxopentanoate.

    Isopropyl acetate: Another ester with similar structural features but different functional groups.

    Ethyl 5-oxopentanoate: An ester with a similar backbone but different alkyl group.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both isopropyl and 5-oxopentanoate moieties. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

61720-58-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

propan-2-yl 5-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-7(2)11-8(10)5-3-4-6-9/h6-7H,3-5H2,1-2H3

InChI Key

QJXPVSVXECBALX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC=O

Origin of Product

United States

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